molecular formula C16H21N3O2S B11770353 Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B11770353
M. Wt: 319.4 g/mol
InChI Key: GJFMXDRYDYUPJG-UHFFFAOYSA-N
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Description

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Thioester Formation: The final step involves the esterification of the triazole derivative with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Isopropyl 2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other triazole derivatives:

    Similar Compounds: Fluconazole, Itraconazole, Voriconazole.

    Uniqueness: Unlike other triazole derivatives, this compound features a unique combination of substituents that may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C16H21N3O2S/c1-5-19-15(13-8-6-7-12(4)9-13)17-18-16(19)22-10-14(20)21-11(2)3/h6-9,11H,5,10H2,1-4H3

InChI Key

GJFMXDRYDYUPJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC(=C2)C

Origin of Product

United States

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